trans-2-Ethynylcyclohexan-1-ol
Overview
Description
trans-2-Ethynylcyclohexan-1-ol: is an organic compound with the molecular formula C8H12O . It is a derivative of cyclohexanol where an ethynyl group is attached to the second carbon atom in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-ethynylcyclohexan-1-ol typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method ensures the formation of the ethynyl group at the desired position on the cyclohexane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Ethynylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of cyclohexanol derivatives.
Substitution: The ethynyl group can participate in various substitution reactions, leading to the formation of different functionalized cyclohexane derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various functionalized cyclohexane derivatives
Scientific Research Applications
Chemistry: trans-2-Ethynylcyclohexan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: It is a synthetic precursor to, and an active metabolite of, the tranquilizer ethinamate, exhibiting similar sedative, anticonvulsant, and muscle relaxant effects .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-ethynylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As an active metabolite of ethinamate, it exerts sedative, anticonvulsant, and muscle relaxant effects by modulating neurotransmitter activity in the central nervous system . The exact molecular targets and pathways are still under investigation, but it is believed to interact with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
1-Ethynylcyclohexanol: Similar in structure but differs in the position of the ethynyl group.
2-Ethynylcyclohexanol: Another isomer with the ethynyl group in a different position.
Cyclohexanol derivatives: Various derivatives with different functional groups attached to the cyclohexane ring
Uniqueness: trans-2-Ethynylcyclohexan-1-ol is unique due to its specific trans configuration and the position of the ethynyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(1R,2S)-2-ethynylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOCSQDAIHOPP-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1CCCC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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